molecular formula C53H90O24 B1631166 Hosenkoside M

Hosenkoside M

Cat. No.: B1631166
M. Wt: 1111.3 g/mol
InChI Key: NACOJBQGIGOFFX-FOFPIWDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hosenkoside M is a baccharane glycoside isolated from the seeds of Impatiens balsamina. This compound is part of a group of natural products known for their diverse biological activities. This compound has been studied for its potential therapeutic properties, particularly in the context of cancer research .

Mechanism of Action

Target of Action

Hosenkoside M is a baccharane glycoside that has been isolated from the seeds of Impatiens balsamina The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It has been reported to exhibit in vitro growth inhibitory activity against human cancer a375 cells . This suggests that this compound may interact with cellular targets that play a crucial role in cell proliferation and survival, particularly in the context of cancer cells.

Result of Action

This compound has been reported to exhibit in vitro growth inhibitory activity against human cancer A375 cells . This suggests that the compound may induce molecular and cellular changes that inhibit cancer cell proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hosenkoside M is typically isolated from natural sources rather than synthesized in a laboratory setting. The seeds of Impatiens balsamina are dried and subjected to extraction processes to isolate the glycosides. The extraction involves solvent extraction followed by chromatographic techniques to purify the compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through small-scale extraction from plant sources for research purposes .

Chemical Reactions Analysis

Types of Reactions: Hosenkoside M, like other glycosides, can undergo hydrolysis reactions where the glycosidic bond is cleaved, releasing the sugar moiety and the aglycone. This reaction can be catalyzed by acids or enzymes.

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using glycosidases.

    Oxidation: Can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

Major Products:

Comparison with Similar Compounds

  • Hosenkoside A
  • Hosenkoside B
  • Hosenkoside C
  • Hosenkoside F
  • Hosenkoside K
  • Hosenkoside G

Hosenkoside M stands out due to its potent antitumor activity and potential therapeutic applications in cancer and inflammation research.

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S)-2-[(1R,2S,2'S,4aR,4bR,6aR,7R,8S,10aR,10bR,12aS)-8-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-4a,4b,7,10a-tetramethyl-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]spiro[3,4,5,6,6a,8,9,10,10b,11,12,12a-dodecahydro-1H-chrysene-2,5'-oxane]-2'-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H90O24/c1-23(19-69-45-41(66)37(62)34(59)27(16-54)73-45)26-8-13-53(22-71-26)15-14-51(4)24(44(53)68)6-7-31-49(2)11-10-32(76-48-43(39(64)36(61)29(18-56)75-48)77-46-40(65)33(58)25(57)20-70-46)50(3,30(49)9-12-52(31,51)5)21-72-47-42(67)38(63)35(60)28(17-55)74-47/h23-48,54-68H,6-22H2,1-5H3/t23-,24+,25+,26-,27+,28+,29+,30+,31+,32-,33-,34+,35+,36+,37-,38-,39-,40+,41+,42+,43+,44+,45+,46-,47+,48-,49-,50-,51+,52+,53+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACOJBQGIGOFFX-FOFPIWDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1C(C(C(C(O1)CO)O)O)O)C2CCC3(CCC4(C(C3O)CCC5C4(CCC6C5(CCC(C6(C)COC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)O)O)O)C)C)C)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H]2CC[C@@]3(CC[C@@]4([C@@H]([C@H]3O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H]([C@@]6(C)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)C)C)C)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H90O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1111.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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